molecular formula C14H9FN2O B1332425 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 425658-37-3

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

カタログ番号: B1332425
CAS番号: 425658-37-3
分子量: 240.23 g/mol
InChIキー: UNQZNGMFGRJLEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a fluorophenyl group attached to the imidazo[1,2-a]pyridine core, which is further functionalized with a carbaldehyde group at the 3-position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

特性

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQZNGMFGRJLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351880
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

425658-37-3
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthesis via α-Bromocinnamaldehyde Intermediate

A well-documented approach involves the preparation of substituted α-bromocinnamaldehydes, followed by cyclization with 2-aminopyridine derivatives:

  • Step 1: Bromination of 4-fluorocinnamaldehyde in dichloromethane (DCM) at 0 °C using bromine (Br2) to yield α-bromo-4-fluorocinnamaldehyde.
  • Step 2: Treatment with triethylamine (Et3N) to neutralize the reaction mixture.
  • Step 3: Cyclization with 2-aminopyridine under controlled conditions to form the imidazo[1,2-a]pyridine core bearing the 4-fluorophenyl substituent and aldehyde at position 3.

This method yields a yellow solid with melting point around 170-171 °C and Rf = 0.32 (petroleum ether/ethyl acetate 3:1).

Formylation of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

An alternative route involves direct formylation of the 2-(4-fluorophenyl)imidazo[1,2-a]pyridine precursor:

  • Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in chloroform.
  • Conditions: The reaction mixture is maintained at 0-10 °C during addition, then refluxed for 8 hours.
  • Workup: Evaporation under vacuum, treatment with cold water, filtration, and crystallization from methanol.

This method efficiently introduces the aldehyde group at the 3-position, yielding the target compound with high purity.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purity/Physical Data Advantages References
α-Bromocinnamaldehyde route Br2, Et3N, DCM, 0 °C; cyclization with 2-aminopyridine Not specified Yellow solid, mp 170-171 °C, Rf 0.32 Well-established, good control
POCl3/DMF Formylation POCl3, DMF, chloroform, 0-10 °C to reflux 8 h ~70-85 Crystals, mp ~159-171 °C Direct formylation, high purity
One-pot MCR with ionic liquid Acetophenone, 2-aminopyridine, [Bmim]Br3, Na2CO3, RT 80-90 Pure product after chromatography Green, solvent-free, scalable

Detailed Research Findings and Notes

  • The α-bromocinnamaldehyde method is classical and allows for the synthesis of various substituted imidazo[1,2-a]pyridines by varying the aromatic substituent on the cinnamaldehyde precursor.
  • The POCl3/DMF formylation is a reliable method for introducing the aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring, with yields reported up to 85% and good crystallinity, facilitating purification.
  • One-pot multicomponent reactions using ionic liquids represent a modern, environmentally friendly approach that avoids hazardous reagents and harsh conditions, suitable for scale-up and diverse substitutions.
  • Spectral data (NMR, melting points) reported in the literature confirm the structure and purity of the synthesized this compound, supporting the robustness of these methods.

作用機序

The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is largely dependent on its interaction with molecular targets and pathways. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

生物活性

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS Number: 425658-37-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₉FN₂O
  • Molecular Weight : 240.24 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core substituted with a fluorophenyl group and an aldehyde functional group.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in Cancer Letters highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity. A study conducted by researchers at a leading university evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibits bacterial growth effectively, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its antioxidant properties. A study demonstrated that it scavenges free radicals effectively, which could contribute to its overall therapeutic potential.

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study assessed the anticancer efficacy of this compound using xenograft models. Results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed in treated animals. This suggests a favorable safety profile and effectiveness as an anticancer agent.

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like cisplatin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating that it may help overcome drug resistance.

Q & A

Q. What are the primary synthetic routes for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via Vilsmeier-Haack formylation. A representative method involves reacting 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) and DMF in chloroform under reflux (8 hours), followed by vacuum evaporation . Yields for analogous imidazo[1,2-a]pyridine-3-carbaldehydes range from 33% to 70%, depending on substituents and solvent systems. Optimization may involve adjusting stoichiometry, temperature (e.g., 0–10°C during reagent addition), and catalyst choice (e.g., Ag(I) for aminooxygenation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–8.1 ppm; aldehyde proton at δ ~10.2 ppm).
  • X-ray diffraction : Reveals molecular planarity (dihedral angle < 5° between imidazo[1,2-a]pyridine and fluorophenyl groups) and intermolecular interactions (C—H⋯O/N hydrogen bonds) critical for crystal packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 255.08 for C₁₅H₁₀FN₂O⁺) .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine at 4-position) influence the compound’s reactivity and bioactivity?

Substituents modulate electronic and steric properties:

Substituent Position Impact Reference
4-Fluorophenyl2-positionEnhances metabolic stability and π-π stacking in target binding
Chlorine6-positionIncreases electrophilicity, improving cross-coupling reactivity
Methyl7-positionReduces solubility but improves membrane permeability
Fluorine’s electronegativity enhances hydrogen-bonding potential, as observed in kinase inhibition assays for analogous compounds .

Q. What methodologies are recommended for evaluating this compound’s pharmacological potential?

  • Cytotoxicity assays : MTT assays using cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like EGFR or Bcl-2 .
  • ADME profiling : Microsomal stability assays (e.g., t₁/₂ in human liver microsomes) and PAMPA for permeability .

Q. How can contradictions in biological activity data between similar imidazo[1,2-a]pyridine derivatives be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability) or substituent effects. For example:

  • A 4-fluorophenyl analog may show higher kinase inhibition than a 4-methylphenyl derivative due to stronger halogen bonding .
  • Conflicting cytotoxicity data may reflect differences in ROS generation or apoptosis pathways. Dose-response validation and mechanistic studies (e.g., flow cytometry for apoptosis) are critical .

Q. What advanced synthetic strategies enable functionalization of the carbaldehyde group?

  • Schiff base formation : React with aryl amines (e.g., p-anisidine) under acid catalysis to form imines, useful for antimicrobial studies .
  • Reductive amination : Sodium borohydride reduces imine intermediates to secondary amines, enhancing drug-like properties .
  • Cross-coupling : Suzuki-Miyaura reactions at the 6-position (if halogenated) for diversifying aryl groups .

Q. What computational tools are effective for predicting this compound’s interaction with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., in kinases) .
  • DFT calculations : Gaussian 09 for optimizing geometries and calculating Fukui indices to predict electrophilic sites .
  • MD simulations : GROMACS for assessing stability of protein-ligand complexes over 100-ns trajectories .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for formylation to minimize side reactions (e.g., aldehyde oxidation) .
  • Crystallization : Use ethyl acetate/petroleum ether (1:1) for slow evaporation, yielding blocks suitable for X-ray analysis .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。